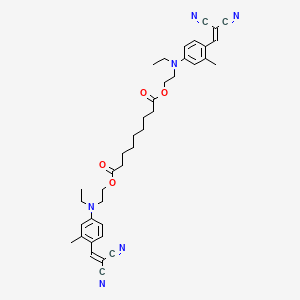
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate typically involves a multi-step process. The initial step often includes the formation of the dicyanovinyl group, followed by the introduction of the methylphenyl and ethylamino groups. The final step involves the esterification with azelaic acid to form the azelate ester. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Solvent recovery and purification steps are also integral to the industrial production process to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxides, while reduction can produce amines
Aplicaciones Científicas De Investigación
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline
- 4-(Bis-{4-[5-(2,2-dicyano-vinyl)-thiophene-2-yl]-phenyl}-amino)-benzoic acid
Uniqueness
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate stands out due to its unique combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a broader range of applications and potential for innovation in various fields.
Actividad Biológica
Bis(2-((4-(2,2-dicyanovinyl)-3-methylphenyl)ethylamino)ethyl) azelate is a synthetic compound with potential biological activities. It is characterized by its complex structure, which includes dicyanovinyl and methylphenyl moieties. The compound has garnered attention in various fields, including medicinal chemistry and materials science.
- Chemical Formula : C₃₉H₄₆N₆O₄
- Molecular Weight : 662.82 g/mol
- CAS Number : 93966-62-2
- EINECS Number : 301-014-2
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant cytotoxicity against various cancer cell lines. The dicyanovinyl group is known for its electron-withdrawing properties, which can enhance the reactivity of the compound towards cellular targets.
Case Study 1: Cytotoxicity Assay
- Cell Lines Used : MCF-7 (breast cancer), HeLa (cervical cancer)
- Methodology : MTT assay to evaluate cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Toxicological Profile
Understanding the toxicological profile is crucial for evaluating the safety of this compound. Current data suggest:
| Endpoint | Hazard Level | Description |
|---|---|---|
| Acute Toxicity | Moderate | Potential irritant; requires caution in handling. |
| Chronic Toxicity | Low | Long-term exposure studies are limited. |
| Ecotoxicity | Unknown | Further studies needed to assess environmental impact. |
Propiedades
Número CAS |
93966-62-2 |
|---|---|
Fórmula molecular |
C39H46N6O4 |
Peso molecular |
662.8 g/mol |
Nombre IUPAC |
bis[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] nonanedioate |
InChI |
InChI=1S/C39H46N6O4/c1-5-44(36-16-14-34(30(3)22-36)24-32(26-40)27-41)18-20-48-38(46)12-10-8-7-9-11-13-39(47)49-21-19-45(6-2)37-17-15-35(31(4)23-37)25-33(28-42)29-43/h14-17,22-25H,5-13,18-21H2,1-4H3 |
Clave InChI |
YFQBDOXXTMOVIJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC(=C(C=C1)C=C(C#N)C#N)C)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















